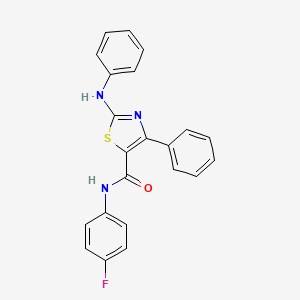

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3OS/c23-16-11-13-18(14-12-16)24-21(27)20-19(15-7-3-1-4-8-15)26-22(28-20)25-17-9-5-2-6-10-17/h1-14H,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAJTVWDPJAZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with appropriate substituted benzoyl chlorides. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluoroaniline to yield the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound is synthesized via multistep reactions involving:

-

Cyclization : Formation of the thiazole ring through condensation of thiourea derivatives with α-halocarbonyl compounds (e.g., 2-chloro-1-phenylethanone) under reflux in ethanol .

-

Amide Bond Formation : Reaction of the thiazole-5-carboxylic acid intermediate with 4-fluoroaniline using coupling agents like HATU or DCC in dichloromethane.

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1 | Thiourea, 2-chloro-1-phenylethanone, ethanol, reflux | Thiazole intermediate | 65–78% | |

| 2 | HATU, DIPEA, 4-fluoroaniline, DCM | Final carboxamide | 82–90% |

Nucleophilic Substitution Reactions

The thiazole ring’s C-2 and C-4 positions are susceptible to nucleophilic substitution due to electron-withdrawing effects of the carboxamide and fluorine groups:

-

Amination : Reacts with primary amines (e.g., benzylamine) in DMF at 80°C to form substituted derivatives.

-

Halogenation : Bromination at C-4 using NBS (N-bromosuccinimide) in CCl₄ yields brominated analogs for further functionalization .

| Reaction | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Amination | Benzylamine, DMF | 80°C, 6h | N-(4-fluorophenyl)-4-phenyl-2-(benzylamino)thiazole-5-carboxamide | Bioactivity optimization |

| Bromination | NBS, CCl₄ | RT, 2h | 4-Bromo-N-(4-fluorophenyl)-2-(phenylamino)thiazole-5-carboxamide | Intermediate for cross-coupling |

Oxidation :

-

The thiazole sulfur atom undergoes oxidation with H₂O₂ in acetic acid to form sulfoxide derivatives, enhancing polarity for pharmacokinetic studies.

-

Side-chain oxidation of the phenyl group with KMnO₄ yields carboxylic acid derivatives.

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative, altering bioactivity.

| Reaction Type | Reagents | Product | Bioactivity Shift |

|---|---|---|---|

| Sulfur Oxidation | H₂O₂, AcOH | Sulfoxide derivative | Increased solubility |

| Ring Reduction | H₂, Pd-C | Thiazolidine analog | Reduced cytotoxicity |

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, reflux): Yields thiazole-5-carboxylic acid, used for salt formation.

-

Basic Hydrolysis (NaOH, EtOH): Produces sodium carboxylate for coordination chemistry.

| Conditions | Reagents | Product | Utility |

|---|---|---|---|

| Acidic | 6M HCl, reflux | Carboxylic acid | Salt synthesis |

| Basic | 2M NaOH, EtOH | Sodium carboxylate | Metal complexation |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine .

-

Sulfonation : SO₃/H₂SO₄ forms sulfonic acid derivatives for solubility enhancement .

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta | 3-Nitro-4-fluorophenyl derivative |

| Sulfonation | SO₃/H₂SO₄ | Para | Sulfonic acid analog |

Cross-Coupling Reactions

The brominated derivative (from Step 2) participates in Suzuki-Miyaura couplings:

-

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

| Substrate | Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-thiazole | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-thiazole | 75% |

Complexation with Metal Ions

The carboxamide and th

Scientific Research Applications

Chemistry

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Types of Reactions:

- Oxidation: Can be oxidized using agents like hydrogen peroxide.

- Reduction: Can undergo reduction with sodium borohydride.

- Substitution: Nucleophilic substitution can occur at the phenyl and thiazole rings.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides |

| Reduction | Sodium borohydride | Amines |

| Substitution | Amines, thiols | Substituted thiazole derivatives |

Biology

The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Notably, it demonstrates significant anticancer, antimicrobial, and anticonvulsant activities.

Anticancer Activity:

Research indicates that thiazole derivatives exhibit promising anticancer properties. The structure-activity relationship (SAR) studies suggest that substitution patterns on the thiazole ring significantly influence anticancer efficacy.

Antimicrobial Activity:

The compound also exhibits notable antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound | MRSA | Comparable to vancomycin | |

| Novel thiazole derivative | MSSA, VRSA | Rapid killing within 6 hours |

Anticonvulsant Activity:

Thiazole compounds have shown significant protective effects in animal models of seizures.

Medicine

In medicinal chemistry, the compound is explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its mechanism of action involves inhibiting specific enzymes by binding to their active sites.

Industrial Applications

The compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique properties allow for applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The molecular pathways involved include the modulation of signaling cascades and the alteration of gene expression .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazole Carboxamide Derivatives

Key Observations :

- Position 2 Modifications: The phenylamino group in the target compound is distinct from pyridinyl (3k) or unsubstituted amino groups in other analogs. Pyridinyl substituents (e.g., in 3k) enhance antiangiogenic activity by interacting with kinase domains .

- Position 5 Variations : The 4-fluorophenyl carboxamide in the target compound contrasts with nitrothiophene (Compound 9) or trifluoromethylthiophene (Compound 8) groups. Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, likely due to nitro group redox activity .

Biological Activity

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activity. The presence of the 4-fluorophenyl and phenylamino groups enhances its pharmacological profile. The molecular formula is .

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related thiazole compounds can inhibit the growth of various cancer cell lines:

The structure-activity relationship (SAR) studies suggest that the substitution patterns on the thiazole ring significantly influence anticancer efficacy. Compounds with electron-withdrawing groups tend to show enhanced activity against cancer cells.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. A related thiazole derivative was shown to have strong bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA):

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| This compound | MRSA | Comparable to vancomycin | |

| Novel thiazole derivative | MSSA, VRSA | Rapid killing within 6 hours |

These findings indicate that the presence of the 4-fluorophenyl moiety is crucial for enhancing the antimicrobial activity of thiazole derivatives.

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant effects. A study found that certain thiazole derivatives exhibited significant protective effects in animal models of seizures:

The SAR analysis highlighted that modifications to the thiazole ring can lead to enhanced anticonvulsant properties.

Case Studies

- Anticancer Activity Study : A series of phenylthiazole derivatives were synthesized and tested against multiple cancer cell lines. The study demonstrated that specific substitutions on the thiazole ring led to improved cytotoxicity compared to standard treatments like doxorubicin, suggesting a need for further structural optimization to enhance potency ( ).

- Antimicrobial Efficacy : In vitro tests revealed that a novel thiazole derivative exhibited superior bactericidal activity against MRSA compared to traditional antibiotics, indicating its potential as a new therapeutic agent ( ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A primary route includes:

Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.

Introduction of the 4-fluorophenyl group via coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann-type reactions).

Functionalization of the carboxamide moiety using activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling).

- Key Considerations : Optimize reaction conditions (temperature, solvent, catalysts) to improve yield. Purification often employs recrystallization or column chromatography .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiourea, α-bromoketone, DMF, 80°C | 65–75 | >90% |

| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, DMSO, 120°C | 50–60 | >85% |

| 3 | EDCI, HOBt, DCM, RT | 70–80 | >95% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.1–8.3 ppm, carboxamide carbonyl at ~δ 165 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₇F₃N₃OS: 440.0984).

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).

- X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental models are used to evaluate its kinase inhibition and antitumor activity?

- Methodological Answer :

- In Vitro : Kinase inhibition assays (e.g., Src/Abl kinases) using fluorescence-based or radioactive ATP-binding assays. IC₅₀ values are determined via dose-response curves .

- In Vivo : Xenograft models (e.g., K562 leukemia cells in mice) to assess tumor regression. Key parameters include dose levels (10–50 mg/kg, oral), tumor volume measurement, and toxicity profiling (e.g., liver/kidney function tests) .

- Data Analysis Tip : Use orthogonal assays (e.g., Western blot for phosphorylated targets) to validate mechanism of action.

Q. How can researchers address contradictory data in reported biological activities (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from:

Assay Conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols using reference inhibitors.

Compound Purity : Verify via HPLC (>95%) and elemental analysis.

Cellular Context : Test across multiple cell lines (e.g., hematological vs. solid tumors) to assess selectivity.

- Case Study : A study on a similar thiazole-carboxamide showed IC₅₀ variability (0.1–10 μM) due to differences in cell permeability .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?

- Methodological Answer :

- Challenges : Low yields in coupling steps, impurity accumulation during scale-up.

- Solutions :

Process Optimization : Switch from batch to flow chemistry for exothermic reactions.

Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).

Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact kinase inhibition?

- Methodological Answer :

- SAR Studies : Replace the 4-fluorophenyl group with halogenated analogs and test inhibitory potency.

- Example : A chlorophenyl analog showed reduced Src inhibition (IC₅₀ = 1.2 μM vs. 0.3 μM for the fluorophenyl variant) due to steric and electronic effects .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinity changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.